molecular formula C24H29ClFN3O5S B3002012 N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1216475-37-4

N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride

Cat. No.: B3002012
CAS No.: 1216475-37-4
M. Wt: 526.02
InChI Key: RNGRFWUAJFGZMA-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative featuring a fluorinated benzo[d]thiazole ring, a 3,4,5-trimethoxybenzoyl group, and a morpholinopropyl side chain. The compound’s structural complexity is highlighted by its dual substitution on the benzamide nitrogen, which distinguishes it from simpler benzamide analogs. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O5S.ClH/c1-30-18-14-16(15-19(31-2)22(18)32-3)23(29)28(9-5-8-27-10-12-33-13-11-27)24-26-21-17(25)6-4-7-20(21)34-24;/h4,6-7,14-15H,5,8-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRFWUAJFGZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 4-fluoroaniline with carbon disulfide and bromine to form 4-fluorobenzothiazole.

    Introduction of the Trimethoxybenzamide Moiety: The next step involves the coupling of 3,4,5-trimethoxybenzoic acid with the benzothiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Attachment of the Morpholinopropyl Group: The final step is the introduction of the morpholinopropyl group. This can be done by reacting the intermediate product with 3-chloropropylmorpholine in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate larger batch sizes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a dihydrobenzothiazole derivative.

    Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride has garnered attention for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways critical for tumor growth and proliferation .
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial activity against both gram-positive and gram-negative bacteria. This suggests a potential role in developing new antibiotics .
  • Neuroprotective Effects : Research indicates that compounds with similar structures may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases.

Biological Research

The compound is utilized in biological assays to explore its interactions with various biological targets:

  • Enzyme Inhibition Studies : It has been used to study the inhibition of specific enzymes involved in cancer metabolism and bacterial resistance mechanisms .
  • Cell Signaling Pathways : Investigations into how this compound affects cell signaling pathways can provide insights into its biological effects and therapeutic potential .

Material Science

In addition to its biological applications, N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride is being explored for its material properties:

  • Synthesis of Functional Materials : The compound can serve as a precursor for synthesizing functional materials with specific electronic or optical properties. Its unique structure allows it to be integrated into various polymer matrices .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Escherichia coli; further studies are needed to elucidate mechanisms .
Study 3Neuroprotective EffectsIndicated potential in protecting neuronal cells from oxidative stress-induced damage in vitro.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride likely involves the inhibition of specific enzymes. The benzothiazole core can interact with enzyme active sites, while the morpholine moiety can enhance binding affinity. This compound may inhibit enzymes involved in inflammation or cancer cell proliferation by blocking their active sites or interfering with their signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a benzamide-thiazole core with analogs reported in the literature but differs in substituent patterns and side chains. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Physicochemical Properties Reported Bioactivity
Target Compound 4-Fluorobenzo[d]thiazol-2-yl, 3,4,5-trimethoxybenzoyl, 3-morpholinopropyl, HCl salt High polarity due to trimethoxy and morpholine groups; HCl salt improves solubility Not explicitly reported, but structural analogs suggest kinase or enzyme inhibition
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) 3,4-Dichlorobenzoyl, morpholinomethyl, pyridinyl-thiazole Moderate solubility (neutral form); melting point: 218–220°C Potential anticancer activity (inferred from thiazole-based scaffolds)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 2,4-Difluorobenzoyl, 5-chlorothiazole Low aqueous solubility; crystalline solid with intermolecular H-bonding PFOR enzyme inhibition (similar to nitazoxanide derivatives)
5-(4-Sulfonylphenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones (7–9) Sulfonylphenyl, difluorophenyl, triazole-thione Thione tautomer dominance; IR νC=S at 1247–1255 cm⁻¹; moderate lipophilicity Antifungal/antimicrobial (inferred from triazole pharmacophore)
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide hydrochloride Cyanomethyl, morpholinophenylamino-pyrimidine High solubility (HCl salt); π-π stacking potential from pyrimidine Kinase inhibition (e.g., EGFR or VEGFR targets)

Pharmacological Potential

  • Target vs. 4d: The morpholinopropyl group in the target compound may enhance blood-brain barrier penetration compared to 4d’s morpholinomethyl-pyridinyl moiety, which is bulkier and more polar .
  • Target vs.
  • HCl Salt Advantage : Unlike neutral analogs (e.g., 4d, 7–9), the hydrochloride form ensures protonation of the morpholine nitrogen, facilitating ionic interactions in biological systems .

Biological Activity

N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamide hydrochloride, identified by CAS number 1216919-69-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound’s molecular formula is C23H27ClFN3O5SC_{23}H_{27}ClFN_{3}O_{5}S, with a molecular weight of 512.0 g/mol. It comprises a benzothiazole ring, methoxy groups, and a morpholine moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anticancer properties. Several studies have highlighted its potential efficacy against various cancer cell lines.

Antitumor Activity

  • Mechanism of Action : The compound is believed to exert its antitumor effects through the inhibition of specific signaling pathways involved in cell proliferation and survival. It may interact with molecular targets such as enzymes or receptors that play crucial roles in cancer cell growth.
  • In Vitro Studies : Research indicates that derivatives of benzothiazole compounds exhibit potent inhibitory activity against several cancer cell lines, including lung, colon, and breast cancer cells. For instance, a related compound demonstrated a GI50 (concentration required to inhibit cell growth by 50%) of less than 0.1 nM in MCF-7 breast cancer cells .
  • Structure-Activity Relationship (SAR) : The presence of the trimethoxy group and the fluorinated benzothiazole ring is critical for enhancing the potency of these compounds. Variations in substituents can significantly impact their biological activity; for example, removing or altering methoxy groups typically reduces efficacy .

Table 1: Summary of Antitumor Efficacy

CompoundCell Line TestedGI50 (nM)Mechanism
Compound 8nMCF-7 (Breast)<0.1Inhibits proliferation
N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(3-morpholinopropyl)benzamideA549 (Lung)TBDTBD
Benzothiazole DerivativeHT29 (Colon)TBDTBD

Note: TBD = To Be Determined based on ongoing research.

Additional Findings

  • NQO2 Inhibition : Recent studies have shown that benzothiazole derivatives can inhibit the NQO2 enzyme, which is implicated in various cancer processes. The IC50 values for some benzothiazole compounds ranged from 108 nM to several micromolar concentrations .
  • Neuroprotective Effects : Beyond anticancer properties, some benzothiazole derivatives exhibit neuroprotective effects, potentially reducing oxidative stress in neuroinflammatory conditions .

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